Carbanide;cyclopentane;ditert-butyl-[(1S)-1-(2-diphenylphosphanylcyclopentyl)ethyl]phosphane;iron(2+)
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Overview
Description
Carbanide;cyclopentane;ditert-butyl-[(1S)-1-(2-diphenylphosphanylcyclopentyl)ethyl]phosphane;iron(2+) is a complex organometallic compound that features a carbanide ligand, a cyclopentane ring, and a distinctive ditert-butyl-phosphane ligand coordinated to an iron(2+) center. This compound is of interest in organometallic chemistry and catalysis due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Carbanide;cyclopentane;ditert-butyl-[(1S)-1-(2-diphenylphosphanylcyclopentyl)ethyl]phosphane;iron(2+) typically involves the following steps:
Ligand Synthesis: : The initial step involves preparing the ditert-butyl-phosphane ligand and the carbanide precursor.
Metal Coordination: : The ligands are then coordinated to an iron(2+) salt under inert conditions, often in a solvent like tetrahydrofuran (THF) or dichloromethane (DCM).
Purification: : The resulting complex is purified using techniques like column chromatography or recrystallization.
Industrial Production Methods
While specific industrial methods may vary, the general approach mirrors laboratory synthesis but on a larger scale. Key considerations include:
Optimization of reaction conditions to maximize yield and purity.
Use of automated systems for precise control over reaction parameters.
Implementation of safety protocols due to the potential reactivity of organometallic compounds.
Chemical Reactions Analysis
Types of Reactions
Carbanide;cyclopentane;ditert-butyl-[(1S)-1-(2-diphenylphosphanylcyclopentyl)ethyl]phosphane;iron(2+) undergoes several types of reactions, including:
Oxidation: : The iron(2+) center can be oxidized to iron(3+), altering the compound's reactivity and stability.
Reduction: : Reduction reactions may involve converting the iron(2+) center to iron(1+) or even iron(0), impacting the electronic properties.
Substitution: : Ligand substitution reactions can occur, where one or more ligands are replaced by others under suitable conditions.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide (H₂O₂), permanganates, or ferric chloride (FeCl₃) are common oxidizing agents.
Reducing Agents: : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used for reduction.
Substitution Conditions: : Ligand exchange typically requires inert atmospheres and solvents such as THF or DCM.
Major Products
The specific products depend on the reaction conditions and reagents used. For example:
Oxidation: : Produces iron(3+) complexes.
Reduction: : Leads to iron(1+) or iron(0) complexes.
Substitution: : Yields new organometallic compounds with different ligands.
Scientific Research Applications
Carbanide;cyclopentane;ditert-butyl-[(1S)-1-(2-diphenylphosphanylcyclopentyl)ethyl]phosphane;iron(2+) has a wide array of applications in scientific research:
Chemistry: : Used as a catalyst in various organic synthesis reactions, including polymerizations and cross-coupling reactions.
Biology: : Studied for its potential role in enzyme mimetics and its interactions with biological molecules.
Medicine: : Investigated for its potential in drug development and as a therapeutic agent.
Industry: : Employed in the manufacture of specialty chemicals and materials.
Mechanism of Action
The compound exerts its effects through:
Molecular Targets: : The iron(2+) center and the phosphane ligands interact with substrates, facilitating various catalytic reactions.
Pathways: : Involves coordination and activation of substrates, electron transfer, and bond formation or cleavage.
Comparison with Similar Compounds
Comparison with Other Compounds
Carbanide Complexes: : While other carbanide complexes exist, this compound's unique ligand framework gives it distinct reactivity.
Phosphane Ligands: : Compared to other phosphane-based compounds, the ditert-butyl-[(1S)-1-(2-diphenylphosphanylcyclopentyl)ethyl]phosphane ligand provides steric and electronic properties that can be finely tuned.
Similar Compounds
Cyclopentadienyliron Complexes: : Feature similar iron centers but different ligands.
Phosphineiron Complexes: : Share the phosphine ligands but differ in the carbanide and cyclopentane components.
Properties
CAS No. |
277306-29-3 |
---|---|
Molecular Formula |
C34H46FeP2 |
Molecular Weight |
572.535 |
IUPAC Name |
carbanide;cyclopentane;ditert-butyl-[(1S)-1-(2-diphenylphosphanylcyclopentyl)ethyl]phosphane;iron(2+) |
InChI |
InChI=1S/C27H40P2.C5H10.2CH3.Fe/c1-21(29(26(2,3)4)27(5,6)7)24-19-14-20-25(24)28(22-15-10-8-11-16-22)23-17-12-9-13-18-23;1-2-4-5-3-1;;;/h8-13,15-18,21,24-25H,14,19-20H2,1-7H3;1-5H2;2*1H3;/q;;2*-1;+2/t21-,24?,25?;;;;/m0..../s1 |
InChI Key |
WEPCATHZVJSRJL-WUDICJIASA-N |
SMILES |
[CH3-].[CH3-].CC(C1CCCC1P(C2=CC=CC=C2)C3=CC=CC=C3)P(C(C)(C)C)C(C)(C)C.C1CCCC1.[Fe+2] |
solubility |
not available |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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